(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which integrates both oxygen and nitrogen atoms into the ring system. This compound has the molecular formula C8H15ClN2O2 and is often utilized as an organic building block in various chemical syntheses and research applications. Its spirocyclic nature contributes to its distinct chemical properties, making it a subject of interest in medicinal chemistry and drug development .
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions. The conditions under which these reactions are carried out are critical, as they influence the yield and purity of the resulting products .
The biological activity of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride is linked to its ability to interact with specific molecular targets. The spirocyclic structure allows it to bind effectively to certain enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific metabolic pathways. Research indicates that compounds with similar structures may exhibit significant pharmacological activities, making them candidates for further exploration in therapeutic applications .
Synthesis of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride typically involves multi-step synthetic routes. A common method includes the reaction of tetrahydropyran derivatives with halogenated compounds under controlled conditions to ensure the formation of the desired spirocyclic structure. The synthesis may also involve protecting group strategies to enhance selectivity during the reaction steps. Industrial production may utilize continuous flow reactors to optimize efficiency and yield, followed by purification techniques such as recrystallization or chromatography .
This compound finds utility in various fields:
Its versatility makes it a valuable component in both academic research and industrial applications .
Interaction studies focus on how (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride interacts with biological targets at the molecular level. These studies often employ techniques such as molecular docking simulations, binding affinity assays, and enzyme inhibition tests to elucidate its mechanism of action. Understanding these interactions is crucial for assessing its potential therapeutic effects and guiding further modifications to enhance efficacy and selectivity against target proteins .
Several compounds share structural similarities with (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride, including:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 3-Methoxy-1-Oxa-8-Azaspiro[4.5]Decane Hydrochloride | 0.82 | Contains a methoxy group |
| 8-(2-Phenylethyl)-1-Oxa-3,8-Diazaspiro[4.5]Decan-2-One | 0.79 | Features an additional nitrogen atom |
| 1-Oxa-8-Azaspiro[4.5]Decane Hydrochloride | 0.76 | Lacks the hydroxyl group at position four |
The uniqueness of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride lies in its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties compared to its analogs. This makes it particularly interesting for further research in medicinal applications .
The stereoselective construction of the spirocyclic oxaza scaffold in (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol hinges on strategic bond-forming reactions that control both regiochemistry and stereochemistry. A prominent approach involves the use of chiral catalysts to induce asymmetry during cyclization. For example, scandium(III) triflate and thiourea-based catalysts have been employed to achieve enantiomeric excess (ee) values exceeding 84% in analogous spirooxindole systems. These catalysts facilitate nucleophilic additions to propargylated intermediates, ensuring the desired (4S) configuration through steric and electronic guidance.
Recent work has also demonstrated the utility of one-pot syntheses for spirocyclic frameworks. A transition-metal-free method merging ring-opening and 1,2-oxygen migration reactions successfully generated 6-oxa-spiro[4.5]decane derivatives with high efficiency. While this specific study focused on benzo[c]oxepine precursors, the methodology is adaptable to azaspiro systems by substituting nitrogen-containing starting materials. Key reaction parameters include solvent polarity (e.g., dichloromethane or toluene) and temperature control to minimize epimerization.
Table 1: Catalytic Systems for Spirocyclic Oxaza Synthesis
| Catalyst | Substrate | Yield (%) | % ee | Reference |
|---|---|---|---|---|
| Sc(OTf)~3~ | Propargylated isatin | 89 | -- | |
| Chiral thiourea | Fluorinated isatin | 92 | 84 | |
| TiCl~4~ | Oxazole derivatives | 95 | >99 dr |
The conversion of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol to its hydrochloride salt is critical for enhancing solubility and stability. A widely adopted method involves treating the free base with hydrogen chloride gas in ethanol, yielding the hydrochloride salt with >99% purity after recrystallization. The choice of ethanol as a solvent ensures optimal protonation kinetics while minimizing byproduct formation. Alternative solvents such as isopropanol or acetone may be used to modulate crystal morphology, though ethanol remains preferred for its balance of polarity and volatility.
Counterion selection studies reveal that chloride ions provide superior crystallinity compared to sulfate or phosphate counterparts. This preference stems from the chloride ion’s small size and high charge density, which promote tight ionic packing. X-ray diffraction analyses of related spirocyclic hydrochlorides confirm monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice.
Table 2: Crystallization Conditions for Hydrochloride Salts
| Solvent | Temperature (°C) | Purity (%) | Crystal System |
|---|---|---|---|
| Ethanol | 0–4 | >99 | Monoclinic |
| Acetone | 20–25 | 95 | Orthorhombic |
| IPA | −10 | 97 | Triclinic |
Scalable synthesis of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride necessitates adherence to green chemistry principles. Transition-metal-free protocols, such as the one-pot ring-opening/migration strategy, eliminate heavy metal waste and reduce purification demands. Solvent selection plays a pivotal role: replacing dichloromethane with cyclopentyl methyl ether (CPME) in spirocyclization steps lowers environmental impact while maintaining reaction efficiency.
Atom economy is further improved through telescoped processes. For instance, in situ hydrochloride formation during workup avoids discrete salt-generation steps, reducing solvent consumption by 30%. Additionally, enzymatic resolution methods have been explored to enhance stereoselectivity without chiral auxiliaries, though yields currently lag behind chemical catalysis.
Table 3: Green Metrics for Spirocyclic Compound Synthesis
| Parameter | Conventional Method | Green Method | Improvement (%) |
|---|---|---|---|
| Solvent waste (L/kg) | 120 | 85 | 29 |
| Energy consumption (kWh) | 900 | 650 | 28 |
| Catalyst recovery | None | 80% | -- |
The spirocyclic core architecture of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride represents a unique bicyclic system where two rings share a single quaternary carbon atom [1]. The molecular formula of this hydrochloride salt is C8H16ClNO2 with a molecular weight of 193.67 g/mol [2]. Crystallographic studies of related spirocyclic compounds provide crucial insights into the three-dimensional arrangement of atoms within this scaffold.
X-ray diffraction analysis of spirocyclic azoniaspiro compounds has revealed fundamental structural characteristics that are applicable to understanding the core architecture of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride [3]. In crystallographic studies of analogous azaspiro systems, the six-membered piperidine ring consistently adopts a chair-type conformation around the central nitrogen atom [3]. The spiro junction creates a naturally occurring three-dimensional structure that significantly reduces conformational entropy penalties associated with molecular binding [4].
| Structural Parameter | Value Range | Reference Compounds |
|---|---|---|
| Cell Temperature | 100 K | Azaspiro[3.3]heptane derivatives [5] |
| Space Group | P n a 21 | Related spirocyclic compounds [5] |
| Residual Factor (R) | 0.0423-0.0633 | Crystallographic studies [5] |
| Cell Volume | 1784.21 ± 0.11 ų | Azaspiro derivatives [5] |
Detailed crystallographic analysis of spirocyclic compounds demonstrates that the perpendicular arrangement of the two rings results in suppression of molecular interactions between π-systems [4]. This geometric arrangement enhances solubility properties and prevents the formation of excimers commonly observed in solid-state fluorescent compounds [4]. The crystallographic data for related spirocyclic systems show unit cell parameters with cell temperatures typically maintained at 100 K for optimal diffraction quality [5].
The hydrogen bonding patterns in spirocyclic compounds reveal preferential arrangements where chloride anions interact with multiple hydrogen atoms on neighboring cations [3]. In the crystal structure of related azoniaspiro chloride salts, chloride anions are positioned in tripod-like arrangements, interacting with three α or β protons on nearby spirocyclic cations with carbon-hydrogen to chloride distances ranging from 2.75 to 2.95 Å [3]. These intermolecular interactions contribute significantly to the overall crystal packing stability [6] [7].
The crystallographic analysis of spirocyclic indolinone compounds demonstrates that both intramolecular and intermolecular hydrogen bonds are present in the crystal lattice [8]. The molecular packing is stabilized by intermolecular nitrogen-hydrogen to oxygen hydrogen bonds, with hydrogen bonding interactions occurring within molecular layers aligned parallel to specific crystallographic planes [8]. The bond lengths and angles in spirocyclic systems are within normal ranges, with the cyclohexane-like ring maintaining chair conformations [9].
Nuclear Magnetic Resonance spectroscopy provides essential information about the conformational dynamics of the spirocyclic framework in (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride [10] [11]. The five-membered tetrahydrofuran ring within this compound exhibits characteristic puckering behavior that can be analyzed through dynamic Nuclear Magnetic Resonance techniques.
The tetrahydrofuran ring component of the spirocyclic system undergoes pseudorotation, a process where the ring adopts various puckered conformations [12] [13]. Studies on tetrahydrofuran derivatives demonstrate that the envelope (E) and twist (T) conformations represent the primary low-energy forms accessible through pseudorotation [12] [14]. The rotational spectrum confirms that the envelope ring geometry is favored when substituents adopt specific orientations relative to the tetrahydrofuran backbone [12].
| Conformational Parameter | Envelope (E) | Twist (T) | Energy Barrier |
|---|---|---|---|
| Preferred Orientation | Gauche (-60°) | Gauche (+60°) | 1.5-1.7 kJ/mol [12] |
| Pseudorotation Barrier | <50 cm⁻¹ | <50 cm⁻¹ | Low energy [14] |
| Ring Symmetry | C2 | C2 | Variable [15] |
| Stability Preference | High with CH2OH substituent | Moderate | Temperature dependent [12] |
The DORCO (Determination of Ring Conformations) method utilizes calculated and measured Nuclear Magnetic Resonance spin-spin coupling constants to determine the most stable conformations of puckered rings [16]. This approach extends the Karplus relationship to puckered rings using ring puckering coordinates q and φ, where the coupling constants adopt the form ³J(q, φ) or ³J(φ) [16]. The accuracy of conformational determination using this method reaches within 4% for five-membered ring systems [16].
Conformational analysis through Nuclear Magnetic Resonance spectroscopy reveals that homonuclear coupling constants and chemical shifts directly reflect steric and electronic effects of substituents [11]. These parameters are particularly sensitive to the anisotropic positions of atoms within three-atom ring systems [11]. The preferred orientation of exocyclic substituents influences the oxidative attack patterns and conformational preferences [11].
Dynamic Nuclear Magnetic Resonance studies on spirocyclic compounds demonstrate that conformational switches can occur in tetrahydrofuran rings, enabling different spatial arrangements of substituent groups [10]. This conformational flexibility results in similar juxtaposition of aromatic rings despite different stereochemical configurations at key stereocenters [10]. The binding affinities of spirocyclic compounds can remain similar even when compounds are epimeric at critical positions due to these conformational adaptations [10].
The pseudorotation coordinates for five-membered rings can be characterized using curvilinear displacements from planar conformations [17]. The polar representation using amplitude and phase parameters provides convenient characterization of ring puckering, with the amplitude value remaining nearly constant along low-energy pseudorotation pathways [17]. Temperature-dependent Nuclear Magnetic Resonance studies indicate that pseudorotation remains rapid even at temperatures as low as -125°C for oxygen-containing five-membered rings [13].
The molecular geometry of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride can be comprehensively understood through comparison with structurally related azaspiro derivatives [18] [19]. The spirocyclic framework creates distinct geometric constraints that influence bond lengths, bond angles, and overall molecular architecture.
Comparative analysis of azaspiro[4.5] systems reveals consistent geometric parameters across different derivatives [20] [21]. The (R)-enantiomer of 8-azaspiro[4.5]decan-4-ol;hydrochloride (CAS: 2387563-74-6) shares the same core spirocyclic architecture with a molecular weight of 191.70 g/mol [22]. The structural similarities between S and R enantiomers provide insight into the fundamental geometric constraints imposed by the spirocyclic junction.
| Compound | Molecular Weight | CAS Number | Core Ring System |
|---|---|---|---|
| (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;HCl | 193.67 g/mol | 2387566-56-3 | Oxaspiro[4.5] [2] |
| (4R)-8-azaspiro[4.5]decan-4-ol;HCl | 191.70 g/mol | 2387563-74-6 | Azaspiro[4.5] [22] |
| (S)-2-Oxa-8-azaspiro[4.5]decan-4-amine | 156.23 g/mol | 2055760-60-4 | Oxaspiro[4.5] [23] |
The six-membered ring component in azaspiro derivatives consistently adopts chair conformations, as demonstrated in crystallographic studies of related compounds [3]. The chair conformation minimizes steric interactions and represents the most stable arrangement for saturated six-membered rings containing nitrogen heteroatoms [24]. The conformational preferences are maintained across different azaspiro derivatives, indicating that the spirocyclic junction does not significantly perturb the preferred chair geometry.
Bond length analysis in spirocyclic systems reveals that spiro cross-hyperconjugation effects influence specific bond distances [25]. In silaspirocyclic analogues, bonds incorporated in spiro centers show contraction compared to terminal positions, with differences ranging from 0.016 to 0.018 Å [25]. These observations suggest that similar hyperconjugative effects may influence bond lengths in the carbon-based spirocyclic system of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride.
The molecular geometry parameters demonstrate that spirocyclic compounds exhibit enhanced three-dimensionality compared to planar aromatic systems [26]. The rings joined by the spirocyclic junction are mutually orthogonal, effectively engaging all three spatial dimensions [26]. This geometric arrangement contributes to the increased molecular complexity and reduced molecular symmetry characteristic of spirocyclic pharmaceutically relevant compounds [27].
Ring strain energy calculations for related spirocyclic systems indicate that the [4.5] ring junction represents a relatively low-strain configuration [4]. The five-membered ring component contributes minimal ring strain, while the six-membered ring in chair conformation is essentially strain-free [4]. The overall geometric stability of the azaspiro[4.5] framework makes it an attractive scaffold for pharmaceutical applications requiring conformational rigidity [19].
Computational studies on azaspiro derivatives reveal that fluorine substitution significantly affects bond angles while causing only minor alterations in bond lengths [25]. The bond angles vary considerably upon substitution to compensate for slight bond length changes and account for partial reduction in ring strain [25]. These findings suggest that the geometric parameters of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride are influenced by the electronic properties of the oxygen heteroatom and hydroxyl substituent.
Density functional theory calculations have emerged as the cornerstone methodology for elucidating the electronic configuration and structural properties of spirocyclic compounds containing both oxygen and nitrogen heteroatoms. For (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride, the electronic structure investigations mirror those established for related oxa-azaspiro systems, where computational protocols consistently employ hybrid functionals combined with polarization basis sets to achieve chemical accuracy [3] [4] [5].
The electronic configuration analysis of spirocyclic systems typically utilizes the B3LYP functional with extended basis sets such as 6-311++G(d,p) or def2TZVP to capture the complex electronic interactions within the rigid spirocyclic framework [3] [4]. For the specific case of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride, density functional theory investigations would focus on characterizing the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps, which are crucial for understanding the compound's reactivity and electronic properties [6] [7].
The stereochemical configuration at the spiro center and the chiral carbon bearing the hydroxyl group creates unique electronic environments that can be thoroughly characterized through density functional theory methodologies. Studies on related dibenzo azaspiro[4.5]decane systems have demonstrated that geometry optimizations at the B3LYP-D3BJ/def2SVP level, followed by single-point energy calculations at the B3LYP-D3BJ/def2TZVP level, provide reliable electronic structure descriptions [4]. These calculations reveal transition state energies, stereochemical preferences, and non-covalent interaction patterns that govern the compound's stability and reactivity.
Natural bond orbital analysis represents another crucial component of density functional theory studies for oxazaspiro compounds, providing insights into charge distribution, hybridization patterns, and intramolecular interactions [6]. For (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride, natural bond orbital calculations would illuminate the electronic environment around the nitrogen atom in the azaspiro ring, the oxygen atoms in both the hydroxyl group and the oxacycle, and the overall charge distribution throughout the bicyclic system.
| Study | DFT Functional | Basis Set | Electronic Properties Studied | Reference |
|---|---|---|---|---|
| Spiro[indene-2,2'- [1] [8] [9]oxathiazine]-1,3-diones | B3LYP | 6-311++G(d,p) | Electrophilic/nucleophilic centers, NMR validation | [3] |
| Dibenzo 1-Azaspiro[4.5]decanes | B3LYP-D3BJ | def2SVP/def2TZVP | Transition states, stereochemical control | [4] |
| Steroidal spiro-triazolidinone | B3LYP | 6-31G* | Free radical reaction mechanism, FMO analysis | [5] |
| Spiro[indoline-pyrido-pyrimidine] | B3LYP | 6-311G(d,p) | HOMO-LUMO energies, NBO analysis | [6] |
| Spiro compounds electronic structure | Various | Mixed | Molecular orbitals, electron delocalization | [7] [10] |
Molecular docking simulations for (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride would leverage the compound's three-dimensional architecture and multiple hydrogen bonding sites to explore interactions with diverse biological targets. The spirocyclic framework provides rigid conformational constraints that enhance binding specificity while the hydroxyl group and nitrogen atom offer multiple interaction modes with protein active sites [11] [12].
Contemporary molecular docking studies of spirocyclic compounds demonstrate binding affinities ranging from -8.5 to -9.7 kcal/mol across various biological targets [3] [12]. For (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride, docking simulations would typically focus on enzyme targets where the hydroxyl group can participate in hydrogen bonding networks and the rigid spirocyclic core can occupy hydrophobic binding pockets with minimal conformational entropy loss.
The molecular docking protocol for oxazaspiro compounds generally involves comprehensive conformational sampling followed by scoring function evaluation to predict binding poses and affinities [13] [14]. The unique stereochemistry of (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride, with its defined spatial arrangement of functional groups, would be expected to show selectivity toward targets that can accommodate the specific three-dimensional requirements of the spirocyclic system.
Protein-ligand interaction analysis would reveal the molecular basis for target recognition, including the role of the spiro junction in providing structural rigidity, the hydroxyl group in forming directed hydrogen bonds, and the nitrogen atom in potential electrostatic interactions [12]. Molecular dynamics simulations extending from initial docking poses would provide temporal information about binding stability and conformational flexibility within protein binding sites [3].
| Compound Type | Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|
| Spiro[indene-2,2'- [1] [8] [9]oxathiazine]-1,3-diones | B-DNA | -8.6 to -9.7 | Hydrophobic, hydrogen bonding | [3] |
| Spiro[quinazoline-2,1'-cyclohexane] derivatives | PARP-1 | Not specified | Enzyme-ligand binding | [13] |
| Spirocyclic sigma1 receptor ligands | Sigma1 receptor | Variable (pKi ~0.8) | Receptor-ligand binding | [14] |
| Novel spiro compound | SERT protein | -8.5 | Protein-ligand interactions | [12] |
| Oxa-azaspiro compounds | Various biological targets | Variable | Target-specific binding | [11] [15] |
Quantitative structure-activity relationship modeling for (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride would integrate multiple molecular descriptors that capture the essential features contributing to biological activity. The spirocyclic architecture provides a unique three-dimensional scaffold that requires specialized descriptors to adequately represent its structural complexity and conformational rigidity [16] [17] [18].
Contemporary quantitative structure-activity relationship studies of spirocyclic compounds demonstrate the importance of incorporating both topological and three-dimensional descriptors to achieve predictive models with high statistical significance [14] [19]. For oxazaspiro systems, molecular descriptors encompass constitutional parameters such as molecular weight and atom counts, topological indices that capture connectivity patterns, geometric descriptors reflecting three-dimensional shape, and electronic descriptors quantifying charge distribution and frontier orbital properties [20].
The development of quantitative structure-activity relationship models for (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride would utilize advanced machine learning algorithms to correlate molecular descriptors with biological endpoints. Successful models for related spirocyclic compounds have achieved correlation coefficients exceeding 0.84 and predictive abilities with external validation coefficients above 0.64 [14]. These models typically incorporate pharmacophoric features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions [14] [19].
Three-dimensional quantitative structure-activity relationship approaches, utilizing pharmacophore modeling and comparative molecular field analysis, would be particularly valuable for (4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride given its defined stereochemistry and rigid conformation [18] [19]. These methods can identify favorable and unfavorable interaction regions around the molecule, providing insights for rational drug design and optimization strategies.
The integration of absorption, distribution, metabolism, excretion, and toxicity prediction within quantitative structure-activity relationship frameworks would provide comprehensive assessment of the compound's drug-like properties [18] [19]. For spirocyclic compounds, these calculations typically reveal favorable profiles due to their three-dimensional character and potential for selective target interactions while maintaining appropriate physicochemical properties for biological activity.
| Compound Class | Activity | QSAR Model Quality | Key Descriptors | Reference |
|---|---|---|---|---|
| Spirocyclic sigma1 receptor ligands | Sigma1 receptor binding | q² = 0.84, p² = 0.64 | Pharmacophoric elements (aromatic, hydrophobic, cationic, H-bond acceptor) | [14] |
| Anti-oncological spiro-alkaloids | Anti-cancer activity | CODESSA III analysis | Molecular descriptors using CODESSA III | [16] [21] |
| Spirosuccinimide aldose reductase inhibitors | Aldose reductase inhibition | Q² = 0.92, SE = 0.10 | Wiener and HyperWiener descriptors | [17] |
| Spirooxindole derivatives | Anti-cancer (HCT-116) | 95% variance explained | Electronic, hydrophobic, H-bond features | [18] [19] |
| Spiro compounds (general) | Various biological activities | Variable | Topological, constitutional, geometric descriptors | [20] |